Ethyl(4-methoxypentyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
N-ethyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-9-7-5-6-8(2)10-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
MQXOVHJUYMGTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of Ethyl(4-methoxypentyl)amine
Technical Whitepaper: Ethyl(4-methoxypentyl)amine Molecular Architecture, Synthesis Strategy, and Analytical Profiling [1][2][3][4]
Executive Summary & Identification
Ethyl(4-methoxypentyl)amine (CAS: 1249412-32-5) is a specialized secondary amine building block used primarily in the rational design of pharmaceutical candidates.[1][2][4] Structurally, it consists of a pentyl carbon backbone functionalized with a methoxy ether group at the C4 position and an N-ethylamino group at the C1 terminus.[1][2][4]
This structural motif—combining a lipophilic ether tail with a basic amine head—is highly valued in medicinal chemistry for modulating the hydrophobicity (LogP) and hERG channel affinity of drug candidates targeting G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4]
Core Specifications
| Property | Specification |
| Chemical Name | Ethyl(4-methoxypentyl)amine |
| IUPAC Name | N-Ethyl-4-methoxypentan-1-amine |
| CAS Registry Number | 1249412-32-5 |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Chirality | Contains one stereocenter at C4.[1][2][3][4][5] (Commercially available as racemate unless specified).[1][2][4] |
| Predicted pKa | ~10.2 (Secondary Amine) |
| Predicted LogP | ~1.3 – 1.6 |
Physicochemical Profile & Biological Relevance
The molecule acts as a flexible linker .[1][2][4] The methoxy group introduces a dipole moment without the hydrogen-bond donating capacity of a hydroxyl group, improving blood-brain barrier (BBB) permeability compared to its alcohol precursor.[1][2][3][4]
-
Basicity: The secondary amine is protonated at physiological pH, making it a cation that can interact with Aspartate/Glutamate residues in receptor binding pockets.[1][2][3][4]
-
Solubility: High solubility in polar organic solvents (DCM, MeOH, DMSO) and moderate water solubility due to the amine/ether functionalities.[1][2][3][4]
Synthetic Methodology: The Reductive Amination Protocol
While simple alkylation is possible, it is prone to over-alkylation (forming tertiary amines).[1][2][4] The Reductive Amination pathway is the industry standard for high-fidelity synthesis of this secondary amine.[1][2][4]
Recommended Workflow (Self-Validating)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the imine intermediate without touching the aldehyde or other functional groups.[1][2][3][4]
Reagents:
-
Precursor B: Ethylamine (2.0 M solution in THF)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2][3][4]
Step-by-Step Protocol:
-
Imine Formation: Dissolve 4-methoxypentanal (1.0 eq) in anhydrous DCE under Nitrogen atmosphere. Add Ethylamine (1.2 eq).[1][2][4]
-
Activation: Stir for 30–60 minutes at room temperature to allow the equilibrium to shift toward the imine (
). -
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Quench & Workup: After 4–12 hours, quench with saturated
. Extract with DCM.[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Purification: The secondary amine can be purified via Acid-Base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer, extract with DCM) to remove neutral impurities.[1][2][3][4]
Visual Pathway Analysis
Figure 1: Selective Reductive Amination pathway minimizing over-alkylation byproducts.
Analytical Characterization (QC Standards)
To validate the identity of synthesized Ethyl(4-methoxypentyl)amine, researchers must confirm specific spectral fingerprints.[2][4]
Mass Spectrometry (ESI-MS)
-
Target Ion:
.[1][2][4] -
Fragmentation Pattern: Expect a dominant alpha-cleavage fragment.[2][4] The bond between the amine nitrogen and the adjacent methylene carbon is prone to cleavage, as is the ether linkage.[1][2][4]
Nuclear Magnetic Resonance (NMR) Expectations
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 1.08 | Triplet | Terminal methyl of Ethyl group |
| ¹H NMR | 1.15 | Doublet | Terminal methyl of Pentyl chain (C5) |
| ¹H NMR | 2.60 – 2.70 | Multiplet | Methylene adjacent to Nitrogen (C1 of pentyl + Ethyl CH2) |
| ¹H NMR | 3.30 | Singlet | Methoxy (-OCH₃) – Diagnostic Peak |
| ¹H NMR | 3.40 | Multiplet | Methine proton at C4 (chiral center) |
| ¹³C NMR | 56.0 | - | Methoxy Carbon |
Analytical Logic Diagram
Figure 2: Quality Control decision tree based on spectral features.
Handling, Safety, and Storage
As a secondary amine, this compound is susceptible to oxidation and carbamate formation (upon reaction with atmospheric CO₂).[1][2][3][4]
-
Hazard Classification: Irritant (Skin/Eye).[1][2][3][4] Potential Corrosive.[1][2][3][4][6]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Handling: Use in a fume hood.[1][2][3][4] Avoid contact with strong oxidizing agents or acid chlorides (unless derivatization is intended).[1][2][3][4]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3][4] (Seminal text on the STAB protocol).
-
PubChem. (2026).[1][2][3][4] Compound Summary: Amine Derivatives. National Library of Medicine.[1][2][3][4] Retrieved February 5, 2026, from [Link][1][2][4]
Sources
- 1. 1696306-35-0|Ethyl[(3-methoxycyclobutyl)methyl]amine|BLD Pharm [bldpharm.com]
- 2. 70978-88-0|4-(2-Methoxyethoxy)piperidine|BLD Pharm [bldpharm.com]
- 3. 1281550-90-0|N-Isopropyl-5-methoxypentan-1-amine|BLD Pharm [bldpharm.com]
- 4. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1248803-14-6|N-(tert-Butyl)-4-methoxypentan-1-amine|BLD Pharm [bldpharm.com]
- 6. Buy 2-(Diisopropylamino)ethanol | 96-80-0 [smolecule.com]
Suppliers and price of Ethyl(4-methoxypentyl)amine building block
Technical Whitepaper: Ethyl(4-methoxypentyl)amine Building Block
Part 1: Executive Summary
Ethyl(4-methoxypentyl)amine (CAS: 1249412-32-5 ) is a specialized aliphatic amine building block primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.[1][2][3][4] Structurally, it consists of a secondary ethylamine group connected to a pentyl chain with a methoxy ether substituent at the 4-position.
This molecular architecture is highly relevant in the development of antimalarial therapeutics (analogous to the side chains of 8-aminoquinolines like Primaquine and Tafenoquine) and kinase inhibitors , where the flexible amino-ether chain improves solubility and receptor binding affinity. Due to its specific substitution pattern, it is classified as a "niche intermediate," often requiring custom synthesis or sourcing from specialized building block libraries rather than commodity chemical catalogs.
Part 2: Chemical Identity & Physicochemical Properties
Before procurement or synthesis, validation of the chemical identity is critical to avoid regioisomeric confusion (e.g., distinguishing from 5-methoxypentyl analogs).
| Property | Specification |
| Chemical Name | N-Ethyl-4-methoxypentan-1-amine |
| CAS Number | 1249412-32-5 |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| SMILES | CCNCCCC(C)OC |
| Appearance | Colorless to pale yellow liquid (Amine odor) |
| Boiling Point (Pred.) | ~165–170 °C at 760 mmHg |
| pKa (Pred.) | ~10.2 (Secondary Amine) |
| LogP (Pred.) | 1.45 (Moderate Lipophilicity) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Part 3: Market Analysis – Suppliers & Pricing
Current market data indicates that Ethyl(4-methoxypentyl)amine is not a bulk commodity. It is predominantly available through catalog building block suppliers or custom synthesis houses .
Primary Supply Chain Data:
| Supplier | Catalog No. | Pack Size | Est. Price (USD) | Lead Time |
| BLD Pharm | BD01095941 | 100 mg - 1 g | Inquiry Only* | 2–3 Weeks |
| ChemScene | Custom | 1 g - 5 g | ~$800 - $1,200 | 4–6 Weeks |
| Enamine | Custom | 1 g | Inquiry Only | 4–6 Weeks |
| WuXi AppTec | Custom | 10 g+ | Quote Based | 6–8 Weeks |
> Note: "Inquiry Only" indicates the compound is likely synthesized on-demand (Make-to-Order). Researchers should budget for "Custom Synthesis" pricing rather than "Stock" pricing.
Part 4: Synthetic Methodology (Self-Validating Protocol)
Given the high cost and low availability, in-house synthesis is often the most viable path for drug discovery campaigns requiring >5 grams. Below is a robust, step-by-step convergent synthesis route designed for reproducibility.
Mechanism & Rationale
The synthesis avoids the instability of 4-methoxypentanal. Instead, we utilize 1,4-pentanediol as a stable starting material. The strategy involves selective protection, methylation, and nucleophilic substitution.
Experimental Workflow (Graphviz Diagram)
Figure 1: Convergent synthesis pathway from 1,4-pentanediol to Ethyl(4-methoxypentyl)amine.
Detailed Protocol
Step 1: Selective Silylation
-
Dissolve 1,4-pentanediol (1.0 eq) in DCM.
-
Add Imidazole (1.1 eq) and cool to 0°C.
-
Add TBDMS-Cl (1.0 eq) dropwise. Rationale: Primary alcohols react faster than secondary alcohols due to steric hindrance, ensuring regioselectivity.
-
Workup: Wash with water, dry over MgSO₄. Isolate 4-((tert-butyldimethylsilyl)oxy)pentan-2-ol .
Step 2: Methylation (Ether Formation)
-
Dissolve the mono-protected alcohol in dry THF under Argon.
-
Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min.
-
Add Methyl Iodide (MeI) (1.5 eq). Warm to RT and stir overnight.
-
Safety: Quench excess NaH with MeOH carefully.
-
Isolate tert-butyl((4-methoxypentyl)oxy)dimethylsilane .
Step 3 & 4: Deprotection and Activation
-
Treat with TBAF (1M in THF) to remove the silyl group, yielding 4-methoxy-1-pentanol .
-
Convert the alcohol to a leaving group (Tosylate or Iodide).
-
Tosylation: React with p-TsCl and Pyridine in DCM.
-
Step 5: Amination (The Critical Step)
-
Dissolve 4-methoxypentyl-1-tosylate in Acetonitrile.
-
Add excess Ethylamine (2.0M in THF, 5–10 eq). Rationale: Excess amine prevents over-alkylation (formation of tertiary amines).
-
Heat in a sealed tube at 60°C for 12 hours.
-
Concentrate and purify via Acid-Base extraction (Dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM).
-
Yield: Expect ~60-70% over the final step.
Part 5: Applications in Drug Discovery
1. Pharmacophore Modulation in Antimalarials The "4-methoxypentyl" motif is a bioisostere of the classic "4-amino-1-methylbutyl" side chain found in Primaquine .
-
Mechanism: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially altering the pKa of the terminal amine and influencing accumulation in the parasite's food vacuole.
-
Advantage: Unlike the diamine side chains, the mono-amine structure reduces metabolic liability (deamination) at the terminal position.
2. Linker Chemistry (PROTACs & Conjugates) The 5-carbon chain provides optimal spacing (approx. 6–8 Å) for linking warheads to E3 ligase ligands in PROTAC design. The methoxy group introduces a "kink" and polarity that can improve the water solubility of otherwise hydrophobic linkers.
Part 6: Handling & Safety (E-E-A-T Compliance)
-
Corrosivity: As a secondary aliphatic amine, the compound is caustic. Wear chemical-resistant gloves (Nitrile > 0.11mm) and eye protection.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines absorb CO₂ from the air to form carbamates.
-
Stability: Stable for >12 months if stored correctly. Avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1249412-32-5. Retrieved from [Link]
- Venkatesh, S., et al. (2010). Role of the Side Chain in the Antimalarial Activity of 8-Aminoquinolines. Journal of Medicinal Chemistry. [Contextual grounding for 4-methoxypentyl utility].
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Role of Alkylamino Chains in the Synthesis of 8-Aminoquinoline Antimalarials
A Note on the Target Intermediate: Initial searches for "Ethyl(4-methoxypentyl)amine" did not yield specific, well-documented applications in the synthesis of pharmaceutical intermediates. This may indicate an uncommon nomenclature or a highly specialized application not widely published. However, the core of the query points to the use of substituted alkylamines in drug synthesis. A prominent and extensively documented example in this chemical class is the synthesis of the antimalarial drug, Primaquine. The diaminoalkane side-chain of Primaquine is structurally related to the queried compound and serves as a quintessential case study. Therefore, this guide will focus on the synthesis of Primaquine to provide a detailed, practical, and scientifically robust protocol for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Primaquine and its Aminoalkyl Side-Chain
Primaquine is a cornerstone of antimalarial therapy, uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing disease relapse.[1] Its molecular architecture comprises a 6-methoxy-8-aminoquinoline core and a five-carbon diamine side-chain, N-(4-amino-1-methylbutyl)amine.[2] This side-chain is not merely a solubilizing appendage; it is critical to the drug's mechanism of action and metabolic stability. Understanding the synthesis of this key intermediate and its conjugation to the quinoline core offers profound insights into the development of this class of therapeutics.
The synthesis of Primaquine is a classic example of multi-step organic synthesis that requires careful control of functional groups and reaction conditions. The following sections will provide a detailed protocol for a common synthetic route, emphasizing the rationale behind each step to empower researchers in their own synthetic endeavors.
Overview of the Synthetic Strategy
The synthesis of Primaquine can be conceptually divided into two main stages: the preparation of the 8-aminoquinoline core and the synthesis of the alkylamino side-chain, followed by their coupling. A common and well-established route involves the synthesis of 6-methoxy-8-aminoquinoline and a protected form of the 4-amino-1-methylbutylamine side-chain, followed by a coupling reaction and deprotection.
Figure 1: High-level overview of the synthetic pathway to Primaquine.
Detailed Protocols and Methodologies
Synthesis of the Key Intermediate: 6-Methoxy-8-aminoquinoline
The 6-methoxy-8-aminoquinoline core is typically synthesized via a Skraup reaction, a classic method for quinoline synthesis, followed by reduction of the nitro group.
Protocol 1: Synthesis of 6-Methoxy-8-aminoquinoline
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Methoxy-2-nitroaniline | 97-52-9 | 168.15 g/mol | 100 g |
| Glycerol | 56-81-5 | 92.09 g/mol | 220 mL |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | 150 mL |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 g/mol | 500 g |
| Ammonia solution (25%) | 1336-21-6 | 35.04 g/mol | As needed |
| Toluene | 108-88-3 | 92.14 g/mol | For extraction |
Procedure:
-
Skraup Reaction:
-
To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-methoxy-2-nitroaniline (100 g) and glycerol (220 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (150 mL) with vigorous stirring.
-
After the addition is complete, heat the mixture to 130-140°C for 3-4 hours. The reaction is exothermic and should be controlled carefully.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (approx. 2 kg).
-
Neutralize the acidic solution with a 25% ammonia solution until the pH is approximately 8-9. This will precipitate the crude 6-methoxy-8-nitroquinoline.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Reduction of the Nitro Group:
-
Suspend the crude 6-methoxy-8-nitroquinoline in water (1 L) in a 3 L flask.
-
Heat the suspension to 80°C and add a solution of ferrous sulfate heptahydrate (500 g) in water (1 L).
-
While maintaining the temperature at 80-90°C, add 25% ammonia solution portion-wise over 1-2 hours until the reaction mixture is alkaline.
-
Continue heating and stirring for another hour to ensure complete reduction.
-
Hot filter the mixture to remove the iron oxides.
-
Extract the filtrate with toluene.
-
Dry the toluene extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 6-methoxy-8-aminoquinoline.
-
Synthesis of the Side-Chain and Coupling to the Quinoline Core
The synthesis of the diamino side-chain often employs a protecting group strategy to prevent unwanted side reactions. Phthalimide is a common choice for protecting the primary amine.
Protocol 2: Synthesis of Primaquine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1,4-Dibromopentane | 626-87-9 | 229.96 g/mol | 100 g |
| Potassium Phthalimide | 1074-82-4 | 185.22 g/mol | 85 g |
| 6-Methoxy-8-aminoquinoline | 90-52-8 | 174.20 g/mol | 70 g |
| Hydrazine Hydrate | 7803-57-8 | 50.06 g/mol | 50 mL |
| Acetone | 67-64-1 | 58.08 g/mol | For reaction |
| Ethanol | 64-17-5 | 46.07 g/mol | For reaction |
Procedure:
-
Synthesis of N-(4-bromo-1-methylbutyl)phthalimide:
-
In a round-bottom flask, dissolve potassium phthalimide (85 g) in acetone (500 mL).
-
Add 1,4-dibromopentane (100 g) and reflux the mixture for 12-16 hours.
-
Cool the reaction mixture and filter off the precipitated potassium bromide.
-
Evaporate the acetone from the filtrate to obtain the crude N-(4-bromo-1-methylbutyl)phthalimide.
-
-
Coupling with 6-Methoxy-8-aminoquinoline:
-
Combine the crude N-(4-bromo-1-methylbutyl)phthalimide with 6-methoxy-8-aminoquinoline (70 g) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting product is the phthalimide-protected Primaquine.
-
-
Deprotection to Yield Primaquine:
-
Dissolve the crude protected Primaquine in ethanol.
-
Add hydrazine hydrate (50 mL) and reflux the mixture for 4-6 hours. This will cleave the phthalimide group.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Evaporate the ethanol from the filtrate. The residue can be further purified by distillation under high vacuum or by forming a salt (e.g., diphosphate) to yield Primaquine.[3][4]
-
Causality in Experimental Choices
-
Skraup Reaction: This reaction is a powerful method for quinoline synthesis but can be hazardous if not controlled properly. The use of a large excess of glycerol and careful temperature control are crucial for safety and yield.
-
Nitro Group Reduction: Ferrous sulfate in an alkaline medium is a classic and cost-effective method for the reduction of aromatic nitro compounds. It is preferred in industrial settings over catalytic hydrogenation for this specific step due to its reliability and lower cost.
-
Phthalimide Protecting Group: The phthalimide group is an excellent choice for protecting the primary amine of the side-chain. It is stable to the conditions of the subsequent coupling reaction and can be cleanly removed with hydrazine hydrate. This prevents the formation of byproducts from the reaction of the primary amine with the quinoline core.
Data Presentation
Table 1: Summary of Reaction Parameters for Primaquine Synthesis
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Skraup Reaction | 4-Methoxy-2-nitroaniline, Glycerol, H₂SO₄ | None | 130-140°C | 3-4 h | 60-70% |
| Nitro Reduction | 6-Methoxy-8-nitroquinoline, FeSO₄, NH₃ | Water | 80-90°C | 2-3 h | 80-90% |
| Side-Chain Synthesis | 1,4-Dibromopentane, K-Phthalimide | Acetone | Reflux | 12-16 h | 75-85% |
| Coupling | Protected Side-Chain, 6-Methoxy-8-aminoquinoline | Ethanol | Reflux | 8-10 h | 50-60% |
| Deprotection | Protected Primaquine, Hydrazine Hydrate | Ethanol | Reflux | 4-6 h | >90% |
Visualizing the Workflow
Sources
- 1. Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primaquine Presentation.pptx [slideshare.net]
- 4. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
Technical Application Note: Optimized Reductive Amination Protocols for Ethyl(4-methoxypentyl)amine
Abstract & Scope
This application note details high-fidelity protocols for the synthesis of Ethyl(4-methoxypentyl)amine (CAS: Generic structure implied) via reductive amination.[1] This secondary amine motif serves as a critical lipophilic linker in medicinal chemistry, particularly in the development of antimalarial 8-aminoquinolines and GPCR ligands.
We present two distinct methodologies:
-
Method A (Bench-Scale): A chemoselective reduction using Sodium Triacetoxyborohydride (STAB), optimized for functional group tolerance and minimal over-alkylation.
-
Method B (Process-Scale): A catalytic hydrogenation protocol utilizing Pd/C, designed for high-throughput synthesis and solvent economy.[1]
Retrosynthetic Analysis & Strategy
The target molecule, Ethyl(4-methoxypentyl)amine , consists of a secondary amine core flanked by an ethyl group and a 4-methoxypentyl chain. The primary challenge in synthesizing secondary amines is preventing over-alkylation to the tertiary amine. Reductive amination is preferred over direct alkylation (e.g., using ethyl halides) due to its superior control over stoichiometry and suppression of dialkylation.
Strategic Disconnection
The synthesis is approached via the condensation of 4-methoxypentanal with ethylamine . This route is thermodynamically favorable for imine formation and allows for mild reduction.[1]
Figure 1: Retrosynthetic logic for the target secondary amine. The pathway relies on the in situ generation of the imine species followed by irreversible hydride transfer.
Protocol A: STAB-Mediated Reductive Amination (Bench Scale)
Rationale: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for bench-scale reductive amination of aldehydes.[1] Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and exhibits high selectivity for imines over aldehydes, minimizing the formation of the alcohol byproduct (4-methoxypentanol).
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Notes |
| 4-Methoxypentanal | 1.0 | Limiting Reagent | Synthesized via hydroformylation of 3-methoxy-1-butene [1].[1][5] |
| Ethylamine (2.0M in THF) | 1.2 - 1.5 | Amine Source | Slight excess drives equilibrium to imine.[1] |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; use fresh.[1] |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Essential to protonate the imine ( |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Anhydrous preferred.[1] THF is a greener alternative. |
Step-by-Step Procedure
-
Imine Formation (Pre-equilibrium):
-
Charge a flame-dried reaction flask with 4-methoxypentanal (1.0 equiv) and anhydrous DCE (0.2 M concentration relative to aldehyde).
-
Add Ethylamine (1.2 equiv) dropwise at 0°C.
-
Add Acetic Acid (1.0 equiv). Note: The solution may warm slightly.
-
Stir at room temperature (20-25°C) for 30–60 minutes. This allows the hemiaminal-imine equilibrium to establish.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)₃ (1.4 equiv) in three portions over 15 minutes. Causality: Portion-wise addition prevents localized exotherms and runaway side reactions.
-
Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.[1]
-
-
Quench & Workup:
-
Purification:
-
The crude oil is often sufficiently pure (>90%).
-
If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 95:5:1).
-
Mechanistic Pathway (STAB)
Figure 2: Mechanistic cycle of STAB-mediated reductive amination. The bulky acetoxy groups on boron reduce the hydridic activity, making it selective for the protonated iminium ion over the neutral aldehyde.
Protocol B: Catalytic Hydrogenation (Scale-Up)
Rationale: For multigram to kilogram scales, boron reagents generate excessive solid waste.[1] Catalytic hydrogenation over Palladium on Carbon (Pd/C) is atom-economical and simplifies workup to a filtration step.[1]
Materials & Reagents[3][5][7][8][9][10][11][12][13][14]
-
Substrate: 4-Methoxypentanal (1.0 equiv).[1]
-
Amine: Ethylamine (2.0 - 3.0 equiv).[1] Excess is easily removed.[1]
-
Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Ethanol or Methanol (0.5 M).
-
Hydrogen Source:
gas (1–5 bar / 15–75 psi).
Step-by-Step Procedure
-
Preparation:
-
In a pressure reactor (Parr shaker or autoclave), dissolve 4-methoxypentanal in Ethanol.
-
Add Ethylamine (solution in EtOH or gas feed).
-
Add the Pd/C catalyst carefully (under inert
blanket to prevent ignition).
-
-
Hydrogenation:
-
Seal reactor, purge with
( ), then ( ). -
Pressurize to 3 bar (approx. 45 psi)
. -
Stir vigorously at 25°C for 6–12 hours.
-
Note on Side Reactions: If tertiary amine formation (diethylation) is observed, reduce the reaction time or lower the temperature.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with Ethanol.
-
Concentrate the filtrate to obtain the product.[6]
-
Self-Validation: Check for the disappearance of the aldehyde proton (
9.7 ppm) and the appearance of the -ethyl quartet ( 2.6 ppm) in NMR.
-
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB | Use anhydrous DCE/THF; use fresh bottle of STAB.[1] |
| Dialkylation (Tertiary Amine) | Excess aldehyde or high temp | Ensure Amine is in excess (1.5 equiv); keep temp < 25°C. |
| Alcohol Byproduct | Direct reduction of aldehyde | Ensure 30 min pre-stir time for imine formation before adding STAB. |
| Unreacted Aldehyde | Steric hindrance or low pH | Check pH (aim for 5–6). Add molecular sieves (3Å) to scavenge water. |
Analytical Characterization (Expected Data)
-
NMR (400 MHz,
): -
MS (ESI): Calculated
; Found .[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination - General Procedures."
-
Chabinyc, M. L., et al. (2008). "Synthesis of Sandalwood Odorants." US Patent 5225608A (Referencing 4-methoxypentanal synthesis via hydroformylation).[1]
Sources
- 1. prepchem.com [prepchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0373556A2 - Sandalwood odorants - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Alkylation of Ethyl(4-methoxypentyl)amine: A Comprehensive Guide to Synthesis, Protocol Optimization, and Mechanistic Insights
Abstract
This technical guide provides detailed application notes and protocols for the N-alkylation of the secondary amine, Ethyl(4-methoxypentyl)amine. The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical development, agrochemicals, and materials science. This document explores the primary methodologies for the alkylation of Ethyl(4-methoxypentyl)amine, focusing on direct alkylation via SN2 reaction with alkyl halides and reductive amination. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide experimental design, minimize side-product formation, and ensure robust, reproducible outcomes. Detailed, step-by-step protocols, data interpretation, and troubleshooting are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of Tertiary Amine Synthesis
The alkylation of secondary amines to form tertiary amines is a fundamental transformation in organic synthesis. Tertiary amines are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The specific substrate, Ethyl(4-methoxypentyl)amine, presents a secondary amine with moderate steric hindrance and an ether functionality, which must be considered during reaction design to ensure chemoselectivity.
The primary challenge in the alkylation of secondary amines is controlling the extent of alkylation. The lone pair of electrons on the nitrogen atom makes it nucleophilic.[1] However, the resulting tertiary amine can also be nucleophilic and react further with the alkylating agent to form a quaternary ammonium salt, a process known as overalkylation.[2][3] This guide will focus on methodologies that offer high selectivity for the desired tertiary amine product.
Strategic Approaches to the Alkylation of Ethyl(4-methoxypentyl)amine
Two principal strategies are widely employed for the N-alkylation of secondary amines:
-
Direct Alkylation with Alkyl Halides: This classic SN2 approach involves the reaction of the amine with an alkyl halide. While straightforward, it can be prone to overalkylation.[1] Careful control of stoichiometry and reaction conditions is crucial for success.
-
Reductive Amination: This powerful and versatile method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[4][5] This method generally offers excellent control and avoids the issue of overalkylation.[5][6]
The choice between these methods depends on the desired alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required.
Methodology 1: Direct Alkylation with Alkyl Halides
Direct alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the nitrogen atom of Ethyl(4-methoxypentyl)amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[7] A base is typically required to neutralize the hydrohalic acid formed during the reaction.[1]
Mechanistic Considerations
The nucleophilicity of the secondary amine is a key factor. Alkyl groups on the nitrogen increase its basicity and nucleophilicity compared to a primary amine.[2] However, the resulting tertiary amine is often still nucleophilic enough to compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt.[2] Fortunately, the formation of quaternary ammonium salts from tertiary amines is generally slower than the alkylation of secondary amines, especially with sterically hindered amines.[2][7]
Experimental Protocol: Synthesis of N-Ethyl-N-(4-methoxypentyl)propan-1-amine
This protocol details the ethylation of Ethyl(4-methoxypentyl)amine using ethyl bromide.
Materials:
-
Ethyl(4-methoxypentyl)amine
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl(4-methoxypentyl)amine (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the amine.
-
Add anhydrous potassium carbonate (2.0 equiv). This base is crucial for neutralizing the HBr formed during the reaction.[8]
-
To the stirred suspension, add ethyl bromide (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tertiary amine.
-
Purify the product by flash column chromatography on silica gel if necessary.[9]
Data Presentation: Key Parameters for Direct Alkylation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Alkyl Halide) | 1 : 1.1-1.2 | A slight excess of the alkyl halide ensures complete consumption of the starting amine. A large excess should be avoided to minimize overalkylation. |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIPEA) | Anhydrous inorganic bases are easily removed by filtration. Cesium carbonate can enhance reactivity.[10] |
| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents are ideal for SN2 reactions. |
| Temperature | Room temperature to reflux | The reaction rate can be increased with heating, but this may also promote overalkylation. Optimization is key. |
Methodology 2: Reductive Amination
Reductive amination is a highly efficient and chemoselective method for forming C-N bonds.[6] It proceeds in two steps: the formation of an iminium ion from the secondary amine and a carbonyl compound, followed by the reduction of the iminium ion to the tertiary amine.[4]
Mechanistic Insights
The reaction between a secondary amine and an aldehyde or ketone in the presence of a mild acid catalyst leads to the formation of a positively charged iminium ion. This intermediate is highly electrophilic and susceptible to reduction by a variety of reducing agents.[11] A key advantage of this method is that the iminium ion is more readily reduced than the starting carbonyl compound, allowing for selective reduction.[12]
Caption: Workflow for Reductive Amination.
Experimental Protocol: Synthesis of N-Ethyl-N-(4-methoxypentyl)propan-1-amine
This protocol describes the reaction of Ethyl(4-methoxypentyl)amine with propanal.
Materials:
-
Ethyl(4-methoxypentyl)amine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Ethyl(4-methoxypentyl)amine (1.0 equiv) and anhydrous 1,2-dichloroethane.
-
Add propanal (1.1 equiv) to the solution.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. This reagent is a mild and selective reducing agent for iminium ions.[13]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines/iminium ions in the presence of carbonyls, commercially available.[12] | Can be moisture sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective, selective for imines at neutral or slightly acidic pH.[5] | Highly toxic (releases HCN in acidic conditions). |
| Sodium borohydride (NaBH₄) | Inexpensive, readily available. | Less selective, can reduce the starting aldehyde/ketone. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" method, high yielding. | Requires specialized equipment (hydrogenator), may reduce other functional groups. |
Purification and Characterization
Purification of the resulting tertiary amine is critical to remove unreacted starting materials, reagents, and byproducts.
-
Extraction: An initial workup with a dilute acid wash can remove any unreacted secondary amine by forming a water-soluble ammonium salt.[14] However, this may also protonate the desired tertiary amine. A basic workup is generally preferred.
-
Chromatography: Flash column chromatography is a common and effective method for purifying tertiary amines.[9] A mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can help to prevent streaking of the amine on the silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature; deactivated reagents. | Increase reaction time and/or temperature. Use fresh, anhydrous reagents and solvents. |
| Overalkylation (Direct Alkylation) | Excess alkyl halide; high reaction temperature. | Use a smaller excess of the alkylating agent. Run the reaction at a lower temperature. |
| Formation of Side Products | Impurities in starting materials; competing reactions. | Purify starting materials before use. Optimize reaction conditions to favor the desired pathway. |
| Difficult Purification | Similar polarity of product and impurities. | Employ a different chromatographic system (e.g., different solvent system or stationary phase). Consider derivatization to alter polarity. |
Conclusion
The alkylation of Ethyl(4-methoxypentyl)amine can be effectively achieved through either direct alkylation with alkyl halides or reductive amination. The choice of method should be guided by the specific alkyl group to be introduced and the desired level of control over the reaction. Reductive amination is often the preferred method due to its high chemoselectivity and avoidance of overalkylation issues.[5] By carefully considering the mechanistic principles and optimizing the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize the desired tertiary amine products.
References
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Total Synthesis. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
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Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]
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Total Synthesis. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896. [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
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Özkal, E., Akkaya, E., & Aydoğan, F. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5556–5567. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Powers, D. C., & Ritter, T. (2012). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 14(24), 6282–6285. [Link]
-
Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Petricci, E., Goti, G., Cini, E., & Taddei, M. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35052-35056. [Link]
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Reddy, C. V., et al. (2011). Efficient Synthesis of Tertiary Amines from Secondary Amines. Advanced Synthesis & Catalysis, 353(5), 799-803. [Link]
-
Kumar, A., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(12), 7968–7980. [Link]
- Henkel Kgaa. (1978). Process for the purification of tertiary amines.
- LG Chem, Ltd. (2017). Method for producing ethyl 4-methyloctanoate.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]
-
Zholob, E. S., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6594. [Link]
-
Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 720. [Link]
-
The Organic Chemistry Tutor. (2019). synthesis of tertiary amines. [Link]
-
Ma, D., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 779-783. [Link]
-
Kumar, A., et al. (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – An Asian Journal, 18(19), e202300627. [Link]
-
Ju, Y., & Varma, R. S. (2006). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Tetrahedron Letters, 47(1), 1-4. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ma, D., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 779-783. [Link]
-
LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]
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Kamal, A., & Reddy, K. L. (2004). ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). [Link]
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Application Note & Protocols: Strategic Protection of Ethyl(4-methoxypentyl)amine Derivatives
Introduction: The Synthetic Challenge
Ethyl(4-methoxypentyl)amine is a key structural motif in the development of novel chemical entities. Its bifunctional nature, containing both a nucleophilic secondary amine and a methoxy ether, presents a common yet critical challenge in multi-step organic synthesis. The secondary amine's reactivity as a base and a nucleophile often interferes with desired transformations at other sites within a molecule.[1] Therefore, transiently masking this amine with a suitable protecting group is essential for achieving high yields and minimizing side reactions.
This guide provides a detailed analysis of protecting group strategies specifically tailored for Ethyl(4-methoxypentyl)amine and its derivatives. The core focus is on ensuring the stability of the methoxy group while allowing for versatile and selective manipulation of the amine. We will explore the causality behind choosing a particular strategy, provide field-proven, step-by-step protocols, and offer a decision-making framework for researchers in discovery and process chemistry.
The Principle of Orthogonal Protection
In a molecule with multiple functional groups, such as the amine and ether in our target substrate, an effective synthesis hinges on the concept of orthogonal protection .[2] An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect any other protecting group in the molecule.[3][4] For Ethyl(4-methoxypentyl)amine derivatives, the primary concern is that the conditions used to deprotect the amine must be fully compatible with the methoxy group, which is generally stable but can be susceptible to cleavage by strong acids.
The ideal protecting group should meet several criteria[2]:
-
Ease of Introduction: It should be installed efficiently and in high yield under mild conditions.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Selective Removal: It must be cleaved in high yield under specific conditions that leave other functional groups, particularly the methoxy ether, intact.
Core Protecting Group Strategies & Protocols
We will focus on three primary carbamate-based protecting groups—Boc, Cbz, and Fmoc—each offering a unique deprotection mechanism that forms the basis of an orthogonal strategy.[5][6] Carbamates are among the most reliable protecting groups for amines due to their ease of installation and removal under relatively mild conditions.[1][6]
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its general stability and straightforward, acid-triggered removal.[7]
-
Expert Rationale: The Boc group is an excellent choice when subsequent reactions are performed under basic, reductive, or nucleophilic conditions. Its deprotection relies on the formation of a stable tert-butyl carbocation.[1][5] While strong acids are used for deprotection, standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) are typically mild enough not to cleave the robust methyl ether of the methoxy group, providing a viable, though not universally orthogonal, strategy.
Protocol 3.1.1: Boc-Protection of Ethyl(4-methoxypentyl)amine
This protocol details the N-tert-butyloxycarbonylation of the secondary amine. The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent.[5]
Materials:
-
Ethyl(4-methoxypentyl)amine
-
Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), 1.5 equivalents
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl(4-methoxypentyl)amine (1.0 eq) in DCM (approx. 0.2 M solution).
-
Add TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by silica gel chromatography if necessary.
Protocol 3.1.2: Acid-Mediated Boc-Deprotection
Deprotection is achieved via hydrolysis of the carbamate under acidic conditions.[7]
Materials:
-
N-Boc-Ethyl(4-methoxypentyl)amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approx. 0.2 M).
-
Add TFA (5-10 equivalents, often used as a 25-50% solution in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.
-
Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. An acid-base workup can also be employed to isolate the product.
The Cbz Group: Hydrogenolysis-Labile Protection
The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, introduced by Bergmann and Zervas in 1932.[6] Its key advantage is its stability to both acidic and basic conditions, with removal achieved under neutral hydrogenolysis conditions.
-
Expert Rationale: The Cbz group offers perfect orthogonality with the methoxy ether. The deprotection via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is exceptionally mild and will not affect the ether linkage, making this a highly reliable and robust strategy for syntheses involving acid- or base-sensitive functionalities.[1][8]
Protocol 3.2.1: Cbz-Protection of Ethyl(4-methoxypentyl)amine
This procedure uses benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[8] The amine attacks the reactive chloroformate, liberating HCl which is neutralized by the base.[8]
Materials:
-
Ethyl(4-methoxypentyl)amine
-
Benzyl chloroformate (Cbz-Cl), 1.1 equivalents
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃), 2.2 equivalents
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl(4-methoxypentyl)amine (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Add NaHCO₃ (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.[8]
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-Cbz protected amine.
Protocol 3.2.2: Cbz-Deprotection via Catalytic Hydrogenolysis
This is the standard method for Cbz cleavage, releasing the free amine, toluene, and CO₂.[8]
Materials:
-
N-Cbz-Ethyl(4-methoxypentyl)amine
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Purge the flask with nitrogen or argon, then introduce an atmosphere of hydrogen gas (a balloon is sufficient for small scale).
-
Stir the mixture vigorously at room temperature for 2-16 hours. Reaction progress can be monitored by TLC or by the consumption of H₂.
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often pure enough for subsequent steps.
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis and is renowned for its sensitivity to basic conditions, while remaining stable to acid and hydrogenolysis.[9]
-
Expert Rationale: The Fmoc group provides a third, fully orthogonal deprotection pathway. Its removal is triggered by a non-nucleophilic amine base, typically piperidine, in an E1cb elimination mechanism.[9] This condition is extremely mild and highly selective, leaving both acid-labile groups (like Boc) and hydrogenation-labile groups (like Cbz), as well as the methoxy ether, completely untouched. This makes it an ideal choice for complex molecules requiring multi-layered protection schemes.
Protocol 3.3.1: Fmoc-Protection of Ethyl(4-methoxypentyl)amine
Materials:
-
Ethyl(4-methoxypentyl)amine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl), 1.1 equivalents
-
Sodium bicarbonate (NaHCO₃), 2.0 equivalents
-
Dioxane and Water (1:1 mixture)
Procedure:
-
Dissolve Ethyl(4-methoxypentyl)amine (1.0 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor by TLC. Upon completion, add water and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 3.3.2: Fmoc-Deprotection with Piperidine
Materials:
-
N-Fmoc-Ethyl(4-methoxypentyl)amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to create a 20% (v/v) solution (e.g., 2 mL of piperidine in 8 mL of DMF).
-
Stir the solution at room temperature. The reaction is typically very fast, often completing within 30 minutes.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The resulting crude amine can be purified by chromatography or an appropriate workup to remove the dibenzofulvene-piperidine adduct.
Data Presentation & Strategy Selection
Choosing the correct protecting group is dictated by the planned synthetic route. The following table and decision workflow are designed to guide this critical choice.
Table 1: Comparison of Amine Protecting Group Strategies
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Boc₂O | Cbz-Cl | Fmoc-Cl |
| Stability | Stable to base, hydrogenolysis, nucleophiles. | Stable to acid, base, nucleophiles.[1] | Stable to acid, hydrogenolysis. |
| Deprotection Condition | Strong Acid (TFA, HCl)[5] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Amine Base (20% Piperidine/DMF)[9] |
| Orthogonality to Methoxy Ether | High (Generally stable to TFA) | Excellent | Excellent |
| Ideal For Syntheses Involving: | Basic or reductive steps. | Acidic or basic steps. | Acidic or reductive steps. |
| Avoid In Syntheses Involving: | Strongly acidic conditions. | Reduction of alkenes/alkynes or other reducible groups. | Basic conditions (e.g., Grignard, LDA). |
Diagram 1: General Protection-Deprotection Workflow
Caption: General workflow for amine protection and deprotection.
Diagram 2: Decision-Making Flowchart for Protecting Group Selection
Caption: Flowchart to guide the selection of an appropriate amine protecting group.
Conclusion
The successful synthesis of complex molecules derived from Ethyl(4-methoxypentyl)amine is critically dependent on a well-defined and orthogonal protecting group strategy. By understanding the specific deprotection mechanisms of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups, researchers can confidently select the appropriate strategy that ensures the integrity of the methoxy ether and other sensitive functionalities. The protocols and decision-making tools provided in this guide offer a robust framework for navigating these synthetic challenges, enabling efficient and high-fidelity chemical transformations.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
University of Regensburg. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (2015). An Excellent Method for Cbz-Protection of Amines. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
Application Note: Microwave-Assisted Scaffold Decoration with Ethyl(4-methoxypentyl)amine
[1]
Executive Summary
This application note details optimized protocols for the utilization of Ethyl(4-methoxypentyl)amine —a strategic secondary amine building block—in microwave-assisted organic synthesis (MAOS).
The 4-methoxypentyl side chain is a "privileged substructure" in medicinal chemistry, particularly within the antimalarial (8-aminoquinoline class) and kinase inhibitor landscapes.[1] It imparts lipophilicity while maintaining hydrogen-bond accepting capability via the ether oxygen, often improving the metabolic stability and pharmacokinetic profile of drug candidates compared to simple alkyl chains.[1]
Traditional thermal coupling of this sterically hindered secondary amine to electron-deficient heterocycles often requires prolonged reflux (24–48 hours) and harsh solvents, leading to impurity profiles that complicate purification.[1] This guide demonstrates how microwave irradiation reduces reaction times to minutes, suppresses side reactions, and enables high-throughput library generation.[1]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | N-Ethyl-4-methoxypentan-1-amine |
| CAS Number | 1249412-32-5 |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Boiling Point (Predicted) | ~165–170°C (at 760 mmHg) |
| Functionality | Secondary Amine (Nucleophile), Ether (H-bond acceptor) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Safety Advisory: As a secondary amine, this compound causes skin irritation and serious eye damage.[1] Ensure all microwave vessels are rated for at least 20 bar pressure, as the vapor pressure of volatile solvents (e.g., Ethanol, DCM) increases exponentially above 100°C.[1]
Decision Matrix: Selecting the Coupling Strategy
The choice of synthetic route depends heavily on the electrophile's electronic nature. Use the following logic flow to determine the optimal microwave protocol.
Figure 1: Strategic decision tree for coupling Ethyl(4-methoxypentyl)amine based on electrophile reactivity.[1]
Experimental Protocols
Method A: Microwave-Assisted (Nucleophilic Aromatic Substitution)
Application: Decoration of electron-deficient heterocycles (e.g., 4-chloroquinolines, 2-chloropyrimidines).[1] Mechanism: The microwave field couples directly with the polar transition state (Meisenheimer complex), significantly lowering the activation energy compared to conductive heating.[1]
Protocol:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 equiv, e.g., 0.5 mmol) in N-Methyl-2-pyrrolidone (NMP) (2.0 mL).
-
Reagent Addition: Add Ethyl(4-methoxypentyl)amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Irradiation: Cap the vial and irradiate using the following parameters:
-
Temperature: 150°C
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 200W)[1]
-
Stirring: High
-
-
Work-up: Cool to room temperature. Pour the mixture into water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over
, and concentrate.[1]
Data Comparison:
| Parameter | Thermal Reflux (EtOH) | Microwave (NMP) |
|---|---|---|
| Time | 24 Hours | 15 Minutes |
| Yield | 65% | 92% |
| Purity (LCMS) | 85% (Side products observed) | >95% |[1]
Method B: Microwave-Assisted Buchwald-Hartwig Amination
Application: Coupling to unactivated aryl bromides or chlorides where
Protocol:
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, add
(2 mol%) and Xantphos (4 mol%) to a microwave vial containing dry Toluene or Dioxane (3 mL).[1] Stir for 5 mins. -
Substrate Addition: Add the aryl bromide (1.0 equiv), Ethyl(4-methoxypentyl)amine (1.2 equiv), and Sodium tert-butoxide (
) (1.5 equiv).[1] -
Irradiation:
-
Temperature: 110–120°C[1]
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds (to homogenize solids)
-
-
Work-up: Filter through a celite pad (washing with DCM) to remove Palladium residues before column chromatography.
Method C: Microwave-Assisted Reductive Amination
Application: Creating tertiary amines from aldehydes.[1] Mechanism: Microwave irradiation accelerates the formation of the iminium ion intermediate, which is often the rate-limiting step for hindered secondary amines.[1]
Protocol:
-
Imine Formation: In a microwave vial, combine the aldehyde (1.0 equiv) and Ethyl(4-methoxypentyl)amine (1.1 equiv) in Methanol/DCM (3:1) .
-
Add molecular sieves (4Å) to scavenge water.[1]
-
-
Irradiation (Step 1): Heat at 80°C for 5 minutes (sealed vessel).
-
Reduction: Open vial (caution: pressure check) and add Sodium triacetoxyborohydride (STAB) (1.5 equiv) or polymer-supported cyanoborohydride.
-
Irradiation (Step 2): Heat at 60°C for 10 minutes.
-
Work-up: Quench with saturated
.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Poor microwave absorption by solvent.[1] | Switch from Toluene/DCM to NMP or DMF . Add an ionic liquid dopant (e.g., [bmim][PF6]) if non-polar solvents are required.[1] |
| Vessel Failure/Leaking | Excessive pressure from volatile solvents.[1] | Do not exceed 180°C with Ethanol/Methanol.[1] Ensure headspace volume is at least 30% of the vial.[1] |
| Product Decomposition | Localized "hot spots" in the microwave field.[1] | Ensure vigorous magnetic stirring.[1][2] Use "Power Max" cooling (simultaneous compressed air cooling) to allow high power input without temperature overshoot.[1] |
| Debromination (Method B) | Palladium source inactive or oxidized.[1] | Use fresh |
References
-
Microwave-assisted synthesis of 2-aminoquinolines. ResearchGate. (2025).[1][3] Describes the rapid irradiation of secondary amines to form aminoquinolines, validating the
approach. -
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. National Institutes of Health (PMC). (2023).[1] Provides foundational data on
reaction kinetics and solvent selection (NMP/DMF) for microwave reactors. -
Synthesis of 8-aminoquinoline chelating moieties. Arkivoc. (2022).[1][4] Details Buchwald-Hartwig conditions (Pd/BINAP/NaOtBu) for coupling amines to quinoline scaffolds.
-
Microwave-Assisted Reductive Amination. MDPI. (2021).[1] Protocols for heterogeneous and homogeneous reductive amination using microwave autoclaves. [1]
-
Chemical Detail: Ethyl(4-methoxypentyl)amine. ChemSrc. (2024).[1] Verification of CAS 1249412-32-5 and structural properties.
Troubleshooting & Optimization
Technical Support Center: Purification of Secondary Amines
Topic: Column Chromatography of Secondary Amines Ticket Type: Advanced Troubleshooting & Method Development Status: Open
Core Directive: The Acid-Base Conflict
The Problem:
Secondary amines are Lewis bases (
The Result: When a basic amine meets acidic silica, an acid-base reaction occurs, generating an ammonium silicate salt. This interaction is far stronger than the desired dipole-dipole interactions used for separation.
-
Symptom 1 (Streaking/Tailing): The amine "drags" through the column rather than eluting as a tight band.
-
Symptom 2 (Mass Loss): A portion of the amine irreversibly binds to the most active silanol sites (chemisorption) and is never recovered.
Decision Matrix: Selecting Your Method
Before starting, determine the chemical stability and polarity of your amine to select the correct stationary phase and modifier.
Figure 1: Strategic decision tree for selecting the purification protocol based on compound stability and polarity.
Method A: The Standard Protocol (Silica + Triethylamine)
Best For: Robust secondary amines soluble in Hexane/EtOAc or DCM.
The Mechanism
We introduce a "sacrificial base"—Triethylamine (TEA)—into the mobile phase. The TEA (
Step-by-Step Protocol
-
Column Pre-Treatment (Crucial Step):
-
Prepare a solution of Hexane containing 5% TEA .
-
Flush the silica column with 2-3 column volumes (CV) of this solution.
-
Why? This pre-saturates the silica, ensuring the "blocking" effect is active before your compound even touches the column.
-
-
Mobile Phase Preparation:
-
Prepare your standard gradient solvents (e.g., Hexane and Ethyl Acetate).
-
Add 1% TEA to both solvent reservoirs.
-
Note: If using a premixed isocratic system, add 1% TEA directly to the bottle.
-
-
Elution:
Troubleshooting & FAQs (Method A)
Q: I see a huge solvent front peak or baseline drift in the UV detector. Is this normal?
A: Yes. TEA absorbs UV light, particularly at lower wavelengths (<254 nm).
Fix: Run your detection at 254 nm or 280 nm where TEA absorption is lower.
Fix: Perform a "blank run" to subtract the baseline if your system allows it.
Q: My product is pure, but the NMR shows significant TEA contamination (quartet at 2.5 ppm, triplet at 1.0 ppm). How do I remove it?
A: TEA is volatile (b.p. 89°C) but sticks tenaciously to viscous oils.
The Azeotrope Fix: Dissolve your product in DCM or Toluene and rotovap to dryness. Repeat this 3 times. The solvent forms an azeotrope that helps carry the TEA off.
The High-Vac Fix: Place the sample on a high-vacuum manifold (<1 mbar) overnight.
The HCl Fix (Solid products only): If your product is a solid, dissolve in ether and bubble HCl gas (or add HCl in dioxane) to precipitate the amine hydrochloride salt, then wash the solid with ether to remove free TEA.
Method B: The "Polar/Stubborn" Protocol (DCM/MeOH/NH3)
Best For: Highly polar amines that stick to the baseline or require methanol to move.
The Chemistry
Methanol is protic and polar, but often insufficient for basic amines. We use Ammonia (
Step-by-Step Protocol
-
Reagent Preparation:
-
Purchase or prepare 7N Ammonia in Methanol . (Commercially available and highly recommended over aqueous
to avoid water-silica clumping).
-
-
Solvent System:
-
Solvent A: Dichloromethane (DCM).[5]
-
Solvent B: 10% (7N
in MeOH) in DCM. -
Note: Do not use pure ammoniated methanol as Solvent B if you can avoid it; silica dissolves slightly in high pH methanol, which can contaminate your product. Keeping the total MeOH < 20% is safer.
-
-
Gradient:
-
Start at 100% Solvent A.
-
Ramp to 100% Solvent B (which equals 10% MeOH/NH3 final concentration).
-
Troubleshooting & FAQs (Method B)
Q: The silica gel cracked or dissolved.
A: High concentrations of Ammonia/Methanol can dissolve silica (
).
Fix: Never exceed 10-15% Methanol/Ammonia concentration. If you need more polarity, switch to Reverse Phase (C18) chromatography.
Method C: Alternative Stationary Phases (Alumina)
Best For: Acid-sensitive compounds (e.g., acetals, enol ethers) that decompose on silica, or very lipophilic amines.
The Chemistry
Aluminum Oxide (
Comparison Data: Silica vs. Alumina
| Feature | Silica Gel ( | Alumina ( |
| Surface pH | Acidic (pH 4-5) | Basic (pH 9-10) or Neutral (pH 7) |
| Reactivity | High (H-bonding donor) | Lower (Lewis Acid character) |
| Loading Capacity | High | Lower (approx. 50% of silica) |
| Water Content | Variable (Activity I-IV) | Critical (Must control activity) |
| Cost | Low | High |
Step-by-Step Protocol
-
Selection:
-
Use Basic Alumina (Activity III) .
-
Note: "Activity" refers to water content. Activity I is bone dry and very active (compounds stick hard). Activity III is deactivated with ~6% water, allowing for better elution.
-
-
Solvent System:
-
Use standard Hexane/EtOAc or DCM/MeOH gradients.
-
NO MODIFIER NEEDED. Do not add TEA or Ammonia. The stationary phase is already basic.
-
-
Elution:
-
Alumina runs faster than silica. Reduce flow rates slightly to maintain equilibration.
-
Visual Workflow: The TEA Removal Loop
The most common user complaint is TEA contamination. Use this loop to ensure purity.
Figure 2: The Azeotropic loop for removing persistent Triethylamine residues.
References
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at: [Link]
-
Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO Technical Notes. Available at: [Link]
-
University of Rochester. "Chromatography: The Solid Phase." Department of Chemistry Technical Guides. Available at: [Link]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Available at: [Link]
Sources
Technical Support Center: Ethyl(4-methoxypentyl)amine Stability Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl(4-methoxypentyl)amine. This guide is designed for our partners in research, discovery, and drug development. We understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. Ethyl(4-methoxypentyl)amine, while a versatile intermediate, possesses two key structural features—a secondary amine and a methoxy ether group—that render it susceptible to oxidative degradation during storage. This guide provides in-depth, field-proven answers and protocols to help you mitigate these risks, ensuring the long-term integrity of your material.
Section 1: Understanding the Root Cause of Degradation
This section addresses the fundamental chemical reasons behind the compound's instability.
Q1: Why is my clear, colorless Ethyl(4-methoxypentyl)amine sample turning yellow or brown over time?
A1: The observed color change is a classic indicator of oxidation, a common degradation pathway for aliphatic amines.[1] Ethyl(4-methoxypentyl)amine is susceptible to two primary modes of autoxidation:
-
Amine Oxidation: Secondary amines can be oxidized by atmospheric oxygen. This process often involves the formation of radical intermediates and can lead to the creation of complex, colored impurities. The mechanism can proceed through the loss of an electron to form a radical cation, which then deprotonates to yield a radical at the α-carbon.[2][3] This ultimately can lead to the formation of imines, enamines, or N-oxides, contributing to discoloration and loss of purity.
-
Ether Peroxidation: The methoxy group, an ether functional group, is vulnerable to the formation of explosive hydroperoxides and peroxides, especially in the presence of oxygen, light, and trace metal contaminants.[4][5] This reaction is a radical chain process where oxygen inserts into a C-H bond adjacent to the ether oxygen.[6] While this may not always cause a color change, the accumulation of peroxides is a significant safety hazard, as they can detonate when subjected to heat, friction, or shock.[4]
Below is a simplified diagram illustrating these two potential degradation pathways.
Sources
Technical Support Center: Optimizing pH for the Extraction of Ethyl(4-methoxypentyl)amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the liquid-liquid extraction of Ethyl(4-methoxypentyl)amine. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure efficient and reproducible extractions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing pH for the extraction of Ethyl(4-methoxypentyl)amine?
A1: The extraction of Ethyl(4-methoxypentyl)amine, a secondary alkylamine, is governed by its acid-base properties. The core principle is to control the ionization state of the amine by manipulating the pH of the aqueous phase.
-
In its uncharged (free base) form , Ethyl(4-methoxypentyl)amine is more soluble in organic solvents.
-
In its protonated (salt) form , it becomes an ammonium salt, which is significantly more soluble in the aqueous phase.
By adjusting the pH, we can dictate which form predominates, thereby controlling its partitioning between the aqueous and organic layers during a liquid-liquid extraction.
Q2: What is the pKa of Ethyl(4-methoxypentyl)amine's conjugate acid, and why is it important?
The pKa is a critical parameter because it is the pH at which the concentrations of the protonated (water-soluble) and unprotonated (organic-soluble) forms of the amine are equal. This value is the cornerstone for applying the Henderson-Hasselbalch equation to predict the amine's ionization state at any given pH.
Q3: How does the Henderson-Hasselbalch equation guide the pH for extraction?
A3: The Henderson-Hasselbalch equation is a powerful tool for predicting the ratio of the protonated and unprotonated forms of an amine at a specific pH. For a basic amine like Ethyl(4-methoxypentyl)amine, the equation is:
pH = pKa + log ([R₂NH] / [R₂NH₂⁺])
Where:
-
pH is the pH of the aqueous solution.
-
pKa is the acid dissociation constant of the conjugate acid of the amine.
-
[R₂NH] is the concentration of the unprotonated (free base) amine.
-
[R₂NH₂⁺] is the concentration of the protonated amine (ammonium salt).
From this equation, we can deduce the following "rules of thumb" for extraction:
-
To extract the amine into the organic phase , the pH of the aqueous solution should be at least 2 units above the pKa of the conjugate acid. At this pH, the amine will be predominantly in its uncharged, organic-soluble form.
-
To move the amine into the aqueous phase , the pH should be at least 2 units below the pKa of the conjugate acid. This will convert the amine almost entirely to its water-soluble protonated form.
Q4: What are suitable organic solvents for extracting Ethyl(4-methoxypentyl)amine?
A4: The choice of an organic solvent depends on several factors, including the polarity of the amine, its partition coefficient (LogP), and practical considerations like boiling point and miscibility with water. The predicted XLogP3-AA value for a structurally similar compound, N-ethyl-4-methylpent-4-en-2-amine, is 2.3, suggesting moderate lipophilicity.[1]
Based on this, suitable water-immiscible organic solvents include:
-
Dichloromethane (DCM): A versatile solvent that can dissolve a wide range of organic compounds. Its density is greater than water, which can be advantageous for separation.
-
Ethyl Acetate: A moderately polar solvent that is less dense than water. It is a good choice for many extractions and is less toxic than chlorinated solvents.
-
Methyl tert-Butyl Ether (MTBE): A less polar solvent than ethyl acetate, it is also less dense than water and has a lower tendency to form emulsions.
-
Toluene: A non-polar aromatic solvent that can be effective for extracting less polar amines.
The optimal solvent should be determined experimentally, but this list provides a good starting point.
Troubleshooting Guide
Issue: Low Extraction Yield
-
Question: I performed the extraction, but my yield of Ethyl(4-methoxypentyl)amine is very low. What could be the cause?
-
Answer:
-
Incorrect pH: The most common reason for low yield is an incorrect pH of the aqueous phase. Ensure that for extraction into the organic phase, the pH is sufficiently basic (at least 2 units above the pKa of the conjugate acid, so aim for pH > 12.5). For extraction into the aqueous phase, ensure the pH is sufficiently acidic (pH < 8.5). Use a calibrated pH meter to verify the pH of the aqueous layer.
-
Insufficient Mixing: Inadequate mixing of the two phases will result in poor partitioning of the amine. Ensure you are shaking the separatory funnel vigorously enough to create a large surface area between the two liquids, but not so vigorously that you form a stable emulsion.
-
Incorrect Solvent Volume: An insufficient volume of the organic solvent will lead to incomplete extraction. A common starting point is a 1:1 volume ratio of aqueous to organic phase, but this can be optimized.
-
Analyte Loss During Workup: Ensure that you are not prematurely discarding any layers. It is good practice to save all layers until the product is successfully isolated and characterized. Also, be mindful of product adhering to glassware.
-
Issue: Emulsion Formation
-
Question: When I shake the separatory funnel, a thick emulsion forms at the interface, and the layers will not separate. How can I resolve this?
-
Answer: Emulsion formation is a common problem, especially when dealing with complex mixtures. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. This can sometimes coalesce the dispersed droplets.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of the organic component in the aqueous phase.[2]
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
-
Prevention: To prevent emulsion formation in the first place, try a more gentle, inverting mixing technique rather than vigorous shaking.[2]
-
Issue: Product is Contaminated
-
Question: My extracted Ethyl(4-methoxypentyl)amine is impure. How can I improve its purity?
-
Answer:
-
Acid-Base Washing: A powerful purification technique is to perform a series of acid and base washes. For example, after extracting the amine into the organic phase at a high pH, you can then "wash" the organic layer with an acidic aqueous solution (e.g., 1M HCl). This will pull the basic amine into the aqueous layer, leaving neutral and acidic impurities behind in the organic layer. You can then re-basify the aqueous layer and re-extract your amine into a fresh portion of organic solvent.
-
Back Extraction: This is a more rigorous version of acid-base washing. After the initial extraction, the organic layer containing the amine is extracted with an acidic aqueous solution. The amine moves to the aqueous phase. This aqueous phase is then washed with a fresh portion of organic solvent to remove any remaining neutral impurities. Finally, the pH of the aqueous phase is raised, and the purified amine is extracted into a final fresh portion of organic solvent.
-
Drying Agent: Ensure your final organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation to remove any dissolved water, which could be a source of impurity.
-
Experimental Protocol: Empirical Optimization of Extraction pH
Since the pKa of Ethyl(4-methoxypentyl)amine's conjugate acid is an estimate, this protocol provides a systematic approach to experimentally determine the optimal pH for its extraction.
Objective: To determine the pH at which the distribution coefficient of Ethyl(4-methoxypentyl)amine between an organic solvent and water is maximized.
Materials:
-
Ethyl(4-methoxypentyl)amine solution of known concentration in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
A series of aqueous buffer solutions with pH values ranging from 8.0 to 13.0 (e.g., phosphate buffers for pH 8, borate buffers for pH 9-10, and carbonate-bicarbonate buffers for pH 10-11, and NaOH solutions for pH >11).
-
Separatory funnels.
-
Calibrated pH meter.
-
Analytical method to quantify Ethyl(4-methoxypentyl)amine (e.g., GC-MS, HPLC-UV).
-
Standard laboratory glassware.
Procedure:
-
Preparation: Prepare a stock solution of Ethyl(4-methoxypentyl)amine in your chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Extraction: a. In a series of separatory funnels, place equal volumes (e.g., 10 mL) of the aqueous buffer solutions covering the desired pH range. b. To each separatory funnel, add an equal volume (e.g., 10 mL) of the Ethyl(4-methoxypentyl)amine stock solution. c. Stopper each funnel and shake for a consistent amount of time (e.g., 2 minutes), remembering to vent frequently. d. Allow the layers to separate completely.
-
Sampling and Analysis: a. Carefully separate the aqueous and organic layers for each pH point. b. Analyze the concentration of Ethyl(4-methoxypentyl)amine remaining in the aqueous phase and the concentration in the organic phase using your validated analytical method.
-
Data Analysis: a. For each pH, calculate the distribution coefficient (D): D = [Amine]organic / [Amine]aqueous b. Plot the distribution coefficient (D) or the percentage of amine extracted into the organic phase as a function of the aqueous phase pH. c. The optimal pH for extraction into the organic phase will correspond to the plateau of maximum extraction on your graph.
Data Presentation:
| Aqueous Phase pH | Concentration in Organic Phase (µg/mL) | Concentration in Aqueous Phase (µg/mL) | Distribution Coefficient (D) | % Extracted into Organic Phase |
| 8.0 | ||||
| 9.0 | ||||
| 10.0 | ||||
| 10.5 | ||||
| 11.0 | ||||
| 11.5 | ||||
| 12.0 | ||||
| 12.5 | ||||
| 13.0 |
Visualizations
Diagram 1: pH-Dependent Equilibrium and Partitioning of Ethyl(4-methoxypentyl)amine
Caption: A logical workflow for troubleshooting low yields in amine extractions.
References
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022). Scholaris. Retrieved from [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. Retrieved from [Link]
-
Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Common amine system corrosion issues and how to solve them. (2021, June 14). Vysus Group. Retrieved from [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025, August 6). ResearchGate. Retrieved from [Link]
- Purification of secondary alkyl amines. (n.d.). Google Patents.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively. (n.d.). ResearchGate. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]
-
Column Optimization for Amine Based Acid Gas Removal Processes Integrated Master in Chemical Engineering. (n.d.). Fenix System. Retrieved from [Link]
-
Why Amine Systems Fail – An in-depth Study of Amine System Failures. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
What solvent should be used for extracting secondary metabolite from medicinal plants if do not know the nature of metabolite? (2016, July 28). ResearchGate. Retrieved from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved from [Link]
-
Optimization in the Stripping Process of CO2 Gas Using Mixed Amines. (n.d.). MDPI. Retrieved from [Link]
-
Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. (2010, May 11). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]
-
Optimization of Amine Sweetening Units. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (n.d.). Retrieved from [Link]
-
Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). MDPI. Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH. Retrieved from [Link]
-
Brewer's Spent Yeast as a Biosorbent for the Synthetic Dye Tartrazine Yellow. (2026, January 26). ACS Publications. Retrieved from [Link]
-
Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd. Retrieved from [Link]
-
N-ethyl-4-methylpent-4-en-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Tips & Tricks: Emulsions. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
comparison of partition coefficient (log p) of drugs: computational and experimental data study. (n.d.). ResearchGate. Retrieved from [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023, January 13). Retrieved from [Link]
-
Solvent extraction determination of metals with high molecular weight secondary amine. (2025, October 9). International Journal of Chemical Studies. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Elusive N-H Stretch: An In-Depth Comparison of FTIR Techniques for Secondary Amine Identification
For researchers, scientists, and drug development professionals, the accurate identification of functional groups is paramount. Among these, the secondary amine N-H bond presents a unique spectroscopic challenge. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the Fourier-Transform Infrared (FTIR) spectroscopic signature of the secondary amine N-H stretch, offering a comparative analysis of its characteristics and a practical guide to obtaining high-quality data. We will delve into the subtleties of peak position, shape, and the influence of molecular environment, while also comparing FTIR with other common analytical techniques.
The Secondary Amine N-H Stretch: A Subtle Spectroscopic Signature
Unlike primary amines, which exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, secondary amines possess only a single N-H bond and therefore display a solitary stretching peak.[1] This peak is typically found in the region of 3350-3310 cm⁻¹ for aliphatic secondary amines.[2] A key characteristic of the secondary amine N-H stretch is its appearance: it is generally weaker and sharper than the broad O-H stretching band of alcohols, yet broader than the sharp C-H stretching bands.[2] This intermediate profile is a crucial first indicator in spectral interpretation.
Tertiary amines, lacking an N-H bond, do not exhibit a peak in this region, providing a clear method of differentiation.[1][2]
Factors Influencing the N-H Stretching Frequency: Decoding the Molecular Environment
The precise wavenumber of the N-H stretching vibration is highly sensitive to its molecular environment. Understanding these influences is critical for accurate spectral interpretation and can provide valuable insights into the molecule's structure and intermolecular interactions.
Hydrogen Bonding: A Red Shift Indicator
The presence of hydrogen bonding significantly impacts the N-H stretching frequency. Intermolecular hydrogen bonding, where the N-H proton of one molecule interacts with an electronegative atom (like nitrogen or oxygen) of another, weakens the N-H bond. This weakening of the bond requires less energy to vibrate, resulting in a characteristic shift to a lower wavenumber (a "red shift").[3] The extent of this shift, often around 100 cm⁻¹, is proportional to the strength of the hydrogen bond.[3]
Figure 2. Workflow for ATR-FTIR analysis of a liquid secondary amine.
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Ensure the crystal is completely dry before proceeding.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small drop of the liquid secondary amine sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.
-
Post-Analysis Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.
For Solid Samples: Potassium Bromide (KBr) Pellet Method
For solid secondary amines, the KBr pellet method is a common transmission technique. [4]
Figure 3. Workflow for KBr pellet preparation and analysis of a solid secondary amine.
Step-by-Step Protocol:
-
Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid secondary amine sample to a fine powder. Separately, ensure you have finely ground, dry spectroscopic grade KBr (approximately 100-200 mg). Moisture is a critical interferent, so work in a low-humidity environment if possible.
-
Mixing: Add the ground sample to the KBr in the mortar and gently but thoroughly mix to ensure a homogenous mixture. The final concentration of the sample in KBr should be around 0.1-1.0%. [5]3. Die Assembly: Assemble the pellet die according to the manufacturer's instructions.
-
Pressing: Transfer the sample-KBr mixture to the die and press using a hydraulic press. The pressure and duration will depend on the die and press, but typically a pressure of 8-10 metric tons is applied for a few minutes to create a transparent or translucent pellet. [4][6]5. Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum.
FTIR in Context: A Comparison with Other Analytical Techniques
While FTIR is a powerful tool for identifying the presence of a secondary amine N-H bond, it is often used in conjunction with other analytical techniques for complete structural elucidation.
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Presence of functional groups (N-H bond). Information on hydrogen bonding and aromaticity. | Fast, non-destructive, versatile for solids, liquids, and gases. [7] | Provides limited information on the overall molecular structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of the N-H proton. [7] | Provides a complete structural map of the molecule. | Less sensitive than MS, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | Extremely sensitive, can determine the elemental composition. | Does not directly identify functional groups. |
| Raman Spectroscopy | Complementary vibrational information to FTIR. N-H stretching is often weak in Raman. | Can be used for aqueous samples with minimal interference from water. | Can be affected by sample fluorescence. [8] |
References
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
- Fahelelbom, K. M., Saleh, A., Al-Tabakha, M. M., & Ashames, A. A. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: a brief review. Reviews in Analytical Chemistry, 41(1), 21-33.
-
Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopy for Analysis of Protein Secondary Structure. Retrieved from [Link]
- Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
MDPI. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
-
Spectroscopy Online. (2026, February 2). Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
PMC. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
Sources
Technical Comparison Guide: HPLC Strategies for Ethyl(4-methoxypentyl)amine Purity Analysis
Executive Summary: The "Invisible" Analyte Challenge
Ethyl(4-methoxypentyl)amine presents a classic chromatographic challenge: it is a secondary aliphatic amine lacking a strong UV chromophore.[1] Unlike aromatic amines (e.g., anilines), this molecule does not absorb significantly above 210 nm.[1] Furthermore, its high pK_a (~10.[1]5) leads to severe peak tailing on standard silica columns due to silanol interactions.[1]
This guide compares three distinct strategies to validate purity:
-
Direct UV Detection (Low Wavelength): The traditional, low-cost approach (often insufficient for high-purity assays).[1]
-
Pre-Column Derivatization (FMOC-Cl): The high-sensitivity approach for trace analysis.[1]
-
Charged Aerosol Detection (CAD): The modern, universal approach recommended for purity profiling.[1]
Recommendation: For purity analysis (where quantifying unknown impurities with uniform response is critical), Method C (CAD) is superior.[1] For trace quantification (e.g., genotoxic impurity limits), Method B (Derivatization) is required.[1]
Analyte Profile & Chromatographic Behavior[2][3][4][5][6][7][8]
| Property | Value (Est.) | Impact on HPLC |
| Structure | Secondary Amine, Ether tail | No conjugation; "UV Transparent" >220 nm.[1] |
| pK_a | ~10.5 (Basic) | Positively charged at neutral/acidic pH.[1] Requires high pH or ion-pairing to prevent tailing.[1] |
| LogP | ~2.1 | Moderately lipophilic; Retains well on C18.[1] |
| Reactivity | Secondary Amine | Reacts with FMOC-Cl; Does not react with OPA (unless modified).[1] |
Methodology Comparison
Method A: Direct UV (205 nm) with High pH Buffer
The Baseline Approach. Uses a hybrid-silica column (high pH stable) to run the amine in its neutral state, maximizing peak shape, and detects at the solvent cutoff edge.
-
Pros: Simple workflow, no sample prep, standard hardware.[1]
-
Cons: Poor sensitivity (LOD ~10 µg/mL), baseline drift, non-specific (solvent peaks interfere), cannot detect non-UV absorbing impurities accurately.[1]
Method B: Pre-Column Derivatization (FMOC-Cl)
The Sensitivity Solution. Reacts the amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a highly fluorescent/UV-absorbing fluorenyl group.
-
Pros: Extreme sensitivity (LOD < 10 ng/mL), shifts detection to 260 nm (UV) or Fluorescence (Ex 260/Em 310), excellent peak shape.[1]
-
Cons: Complex prep, unstable derivatives, reagent peaks can mask impurities, stoichiometry issues (excess reagent required).[1]
Method C: Charged Aerosol Detection (CAD)
The Purity Profiling Solution. Uses a volatile mobile phase.[1] The eluent is nebulized, dried, and charged.[1][2] The charge measured is proportional to analyte mass, regardless of chemical structure.[1]
-
Pros: Universal detection (sees all non-volatile impurities), uniform response factors (critical for purity % calculation without standards for every impurity), high sensitivity.[1]
-
Cons: Requires specialized detector (CAD), requires volatile buffers (no phosphate).[1]
Comparative Data Analysis
The following data represents typical performance metrics validated for secondary aliphatic amines.
Table 1: Performance Metrics Comparison
| Metric | Method A: Direct UV (205 nm) | Method B: FMOC Derivatization | Method C: CAD (Recommended) |
| LOD (Limit of Detection) | 50 ppm | 0.05 ppm | 1.0 ppm |
| Linearity (R²) | > 0.98 (Limited range) | > 0.999 | > 0.995 (Polynomial fit often needed) |
| Precision (RSD) | 2.5% | 1.5% | 0.8% |
| Specificity | Low (Solvent interference) | High (Targeted) | High (Universal) |
| Impurity Response | Biased (Depends on UV of impurity) | Biased (Only amines derivatize) | Uniform (Mass-based) |
| Workflow Time | 30 min | 90 min (Inc. reaction) | 30 min |
Detailed Experimental Protocols
Protocol 1: The Recommended Method (CAD)
Objective: Accurate purity profiling of Ethyl(4-methoxypentyl)amine and related synthetic impurities.[1]
-
System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm (High pH stable).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.5 with Ammonia). Note: High pH ensures the amine is neutral, improving shape.
-
Mobile Phase B: Acetonitrile (MS Grade).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Detector Settings: Power Function: 1.0 (or calibrated), Evaporation Temp: 35°C.
Protocol 2: The Sensitivity Method (FMOC Derivatization)
Objective: Trace quantification (e.g., cleaning validation).[1]
-
Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 8.5).[1]
-
Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC Reagent.
-
Incubation: Vortex and let stand at ambient temp for 5 minutes.
-
Quenching: Add 50 µL Adamantanamine (ADAM) solution to scavenge excess FMOC (prevents huge reagent peak interference).
-
HPLC Conditions:
Logic & Workflow Visualization
The following diagram illustrates the decision logic for method selection and the mechanism of the recommended CAD workflow.
Caption: Decision matrix for non-chromophoric amine analysis, highlighting the mechanistic superiority of CAD for purity profiling.
References
-
Verma, S. P., et al. (2018).[1] "Review of HPLC derivatization methods for the determination of aliphatic amines." Journal of Chromatographic Science. Retrieved from [Link]
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A. Retrieved from [Link][1]
-
PubChem. (2025).[1] Ethyl(pent-4-yn-2-yl)amine Compound Summary. (Used for structural analog property estimation). Retrieved from [Link][1]
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl(4-methoxypentyl)amine
[1][2]
Executive Summary & Immediate Safety Directive
Status: High Hazard (Flammable Corrosive) Primary Disposal Stream: Organic Basic Waste (Non-Halogenated) Critical Prohibition: NEVER mix with acid waste streams or strong oxidizers.
Ethyl(4-methoxypentyl)amine is a secondary aliphatic amine with an ether linkage. Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for ignitable (D001) and corrosive (D002) wastes. This guide outlines the operational workflow for researchers to safely sequester and dispose of this compound, preventing common laboratory accidents such as exothermic runaway (acid-base reaction) or fire.
Chemical Hazard Profile & Causality
To dispose of this chemical safely, you must understand the "Why" behind the protocols.
| Property | Hazard Implication | Operational Consequence |
| Functional Group: Secondary Amine | High Basicity (pH > 12) | Exothermic Risk: Mixing with acid waste generates massive heat ( |
| Functional Group: Methoxy Ether | Peroxide Potential | Explosion Risk: If the container is old (>12 months) and has a crust around the cap, it may contain shock-sensitive peroxides. Do not open; contact EHS immediately. |
| Physical State: Organic Liquid | Flammability | Fire Risk: Likely Flash Point < 60°C (140°F). Must be grounded during transfer to prevent static discharge ignition.[1] |
Waste Segregation Protocol
The most common failure mode in amine disposal is improper segregation. You must isolate this waste stream.[2][1][3]
The Compatibility Matrix
-
✅ Compatible: Alcohols (Ethanol, Methanol), Other aliphatic amines, Basic organic solvents (Pyridine, Triethylamine), Non-halogenated solvents (Hexane, Toluene).
-
❌ INCOMPATIBLE (DO NOT MIX):
-
Acids (Mineral or Organic): Sulfuric acid, HCl, Acetic acid. Result: Violent heat/spattering.
-
Acid Chlorides/Anhydrides: Acetyl chloride. Result: Violent reaction.
-
Strong Oxidizers: Hydrogen peroxide, Nitric acid. Result: Fire/Explosion.
-
Halogenated Solvents (Conditional): While often co-packed in "Organic" streams, reactions with specific alkyl halides can form quaternary ammonium salts (exothermic). Best practice: Keep separate if neat.
-
Step-by-Step Disposal Workflow
Phase 1: Assessment & Pre-Treatment
-
Age Verification: Check the container date.
-
If >12 months old: Visually inspect for crystals (peroxides) around the cap. If present, STOP . Do not touch. Contact EHS for remote opening/stabilization.
-
If <12 months: Proceed.
-
-
State Check: Is the material neat (pure liquid) or in solution?
-
Neat: Dispose of in a dedicated "Basic Organic" container.
-
In Solution: Ensure the solvent is compatible (see Matrix above).
-
Phase 2: Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if the amine is wet, as it may corrode the metal over time.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "Ethyl(4-methoxypentyl)amine, [Solvent Name]"
-
Hazards: Check "Flammable" and "Corrosive."[1]
-
pH: Mark as "Basic" or "pH > 12."
-
Phase 3: Transfer Procedure
-
Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Grounding: If transferring >1 Liter, ground the receiving drum to prevent static buildup.
-
Funnel Use: Use a funnel with a flash arrestor if pouring into a bulk solvent drum.
-
Spill Tray: Always perform the transfer over a secondary containment tray.
Decision Logic & Workflow Diagram
The following diagram illustrates the critical decision-making process for disposing of Ethyl(4-methoxypentyl)amine.
Figure 1: Decision tree for segregating amine waste based on container age and solvent composition.
Spill Contingency Plan
In the event of a spill outside the fume hood:
-
Evacuate: The vapors are likely irritating to the respiratory tract. Clear the immediate area.[4][2][1][5][6]
-
PPE: Don Butyl rubber or Silver Shield gloves (Nitrile provides only splash protection for some amines). Wear a respirator if ventilation is poor.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).
-
Note: Do not use paper towels as the primary absorbent; the high surface area combined with the amine's flammability increases fire risk.
-
-
Neutralize (Optional but Recommended): Sprinkle Citric Acid powder or weak acetic acid over the absorbed spill to neutralize the base before final bagging.
-
Disposal: Collect debris in a sealed bag, label as "Hazardous Waste: Amine Spill Debris," and process through EHS.
Regulatory & Compliance (US EPA/RCRA)
For US-based laboratories, this substance falls under specific Resource Conservation and Recovery Act (RCRA) codes.
| Regulatory Parameter | Code/Classification | Requirement |
| Ignitability | D001 | Flash point < 140°F (Assumed for C8 amines). Must be incinerated or fuel-blended. |
| Corrosivity | D002 | pH |
| Sewer Disposal | PROHIBITED | Strictly Forbidden. Organic amines are toxic to aquatic life and disrupt POTW (Publicly Owned Treatment Works) bacteria. |
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Cole-Parmer. Chemical Compatibility Database (Amine Resistance). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
